Sitostenone

Description

Contextualization within Sterol Biology

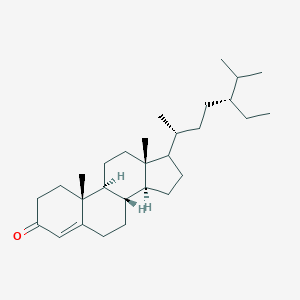

Sitostenone, also known as β-sitostenone or stigmast-4-en-3-one, is classified as a stigmastane (B1239390) steroid, a class of sterol lipids. foodb.cahmdb.ca Its chemical structure is fundamentally based on the stigmastane skeleton, which features a cholestane (B1235564) moiety with an ethyl group at the C24 position. foodb.cahmdb.ca This structure is directly related to its precursor, β-sitosterol, one of the most abundant phytosterols (B1254722) (plant sterols) found in nature. biosynth.com

The biosynthesis of this compound is intricately linked to the metabolic pathways of these plant sterols. biosynth.com It is considered a metabolite, derived from the oxidation of β-sitosterol. biosynth.comnih.gov This conversion is a key step in the broader landscape of sterol metabolism in plants and other organisms that ingest them. Due to its structural similarity to cholesterol, this compound is thought to play a role in the stability and function of cell membranes. biosynth.com Its involvement in lipid transport and metabolism further underscores its importance within sterol biology. foodb.ca

Historical Perspectives in Phytochemical Investigation

The journey of this compound in scientific literature is rooted in the field of phytochemistry, the study of chemicals derived from plants. For decades, researchers have isolated and identified this compound from a wide array of plant sources. Early investigations focused on cataloging the chemical constituents of various plant species, with this compound frequently emerging as a common component.

Over time, the focus of phytochemical investigations has expanded. Beyond simple isolation, studies have aimed to understand the distribution and concentration of this compound in different parts of a plant, such as the leaves, stem bark, and roots. scite.airesearchgate.netnih.gov For instance, this compound has been identified in plants like Dieffenbachia seguine, Prunus africana, and Macaranga magna. scite.airesearchgate.netajpojournals.org The development of advanced analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), has been instrumental in the precise identification and characterization of this compound from complex plant extracts. ajpojournals.orgphcogres.com These technological advancements have paved the way for a more detailed understanding of its natural occurrence and have been pivotal in distinguishing it from structurally similar sterols. It has been reported for the first time in the genus Eucalyptus from Eucalyptus deglupta. researchgate.net

Scope and Significance of this compound Research

The scientific inquiry into this compound extends beyond its mere existence in plants. Current research explores its biochemical properties and potential biological activities, making it a compound of interest in various scientific disciplines.

One of the primary areas of research is its role as a model compound in understanding sterol biosynthesis and metabolism. biosynth.com By studying the formation and subsequent reactions of this compound, scientists can gain deeper insights into the intricate biochemical machinery of cells. biosynth.com

Furthermore, research has indicated that this compound possesses various biological activities. Studies have explored its potential antioxidant properties. chemfaces.com Research has also delved into its effects on various cellular processes, including its potential role in inhibiting certain enzymes and its interactions with cellular signaling pathways. medchemexpress.comscielo.org.mxcaymanchem.com The broad spectrum of research into this compound highlights its significance as a versatile molecule with potential applications in biochemistry and biotechnology. biosynth.com

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C29H48O | biosynth.com |

| Molecular Weight | 412.7 g/mol | biosynth.comnih.gov |

| Melting Point | 82°C to 96.5°C | nih.gov |

| Boiling Point | 503.8±17.0°C at 760 mmHg | |

| Density | 0.97±0.1 g/cm3 | |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane (B109758), DMSO, Ethyl Acetate (B1210297) | chemfaces.com |

| Appearance | Crystalline solid | nih.gov |

Reported Natural Sources of this compound

| Plant Species | Part of Plant | Reference |

| Anacardium occidentale (Cashew) | Bark | caymanchem.com |

| Calotropis procera | Root | nih.gov |

| Cochlospermum vitifolium | Not specified | medchemexpress.com |

| Commiphora myrrha | Resin | nih.gov |

| Dieffenbachia seguine | Stem Bark | ajpojournals.org |

| Eucalyptus deglupta | Stem | researchgate.net |

| Macaranga magna | Leaves | researchgate.net |

| Neolitsea aciculata | Not specified | nih.gov |

| Prunus africana | Stem Bark | scite.ai |

| Rhinacanthus nasutus | Not specified | nih.gov |

| Sarcocephalus latifolius | Stem Bark | eajournals.org |

| Xanthium sibiricum | Roots |

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

1058-61-3 |

|---|---|

Formule moléculaire |

C29H48O |

Poids moléculaire |

412.7 g/mol |

Nom IUPAC |

(8S,9S,10R,13R,14S)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h18-21,24-27H,7-17H2,1-6H3/t20-,21-,24+,25?,26+,27+,28+,29-/m1/s1 |

Clé InChI |

RUVUHIUYGJBLGI-VCVIHXEESA-N |

SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C |

SMILES isomérique |

CC[C@H](CC[C@@H](C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(C)C |

SMILES canonique |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C |

Apparence |

Powder |

Autres numéros CAS |

67392-96-5 |

Synonymes |

stigmast-4-en-3-one |

Origine du produit |

United States |

Natural Occurrence and Distribution of Sitostenone

Derivation from β-Sitosterol

Sitostenone is a direct derivative of β-sitosterol, a common and abundant plant sterol. biosynth.commdpi.com The chemical transformation involves the oxidation of the hydroxyl group at the C-3 position of β-sitosterol to a ketone group, resulting in the formation of this compound (stigmast-4-en-3-one).

Identification in Specific Botanical Families

Involvement of Mevalonate (B85504) and Deoxyxylulose Pathways in Precursor Synthesis

The biosynthesis of β-sitosterol, the direct precursor to this compound, relies on isoprene (B109036) units supplied by two primary pathways: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate or deoxyxylulose (DOXP) pathway. researchgate.netresearchgate.net

In plant cells, these pathways are spatially separated; the MVA pathway operates in the cytosol, while the MEP pathway is located in the plastids. wikipedia.org The MVA pathway is primarily responsible for the synthesis of triterpenoids, including sterols like β-sitosterol. researchgate.netlibretexts.org However, studies have shown that in some cases, such as in callus cultures of Croton sublyratus, both pathways can contribute relatively equally to the formation of phytosterol precursors. researchgate.net In contrast, cell suspension cultures of a related species, Croton stellatopilosus, were found to synthesize β-sitosterol exclusively via the MVA pathway, indicating that the contribution of each pathway can vary between plant species and under different physiological conditions. researchgate.net

Sterol Metabolism and Intermediates

The biosynthesis of sterols is a complex process that begins with simple precursors. The MVA pathway starts with acetyl-CoA, which undergoes a series of reactions to form mevalonic acid. libretexts.orgslideshare.net This is then converted to the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). wikipedia.orgsciepublish.comfrontiersin.org

Two molecules of farnesyl diphosphate (FPP), a C15 intermediate, combine to form squalene, a C30 triterpene. researchgate.net Squalene then undergoes cyclization to form cycloartenol (B190886), which is the first cyclic precursor in the biosynthesis of most phytosterols (B1254722). researchgate.netresearchgate.net Through a series of subsequent modifications, including methylation and reduction, cycloartenol is ultimately converted to β-sitosterol. researchgate.net During the maturation of Rosa rugosa hips, the levels of this compound increase sharply, along with other related steroid ketones such as stigmasta-3,5-dien-7-one, indicating active sterol metabolism. mdpi.com

Involvement of Mevalonate and Deoxyxylulose Pathways in Precursor Synthesis

Microbial and Fungal Sources of this compound

This compound, a naturally occurring phytosterol, has been identified in various microbial and fungal species. Research has shown its presence in endophytic fungi, marine-derived fungi, and certain bacteria. The isolation of this compound from these microorganisms highlights their potential as alternative sources for this compound.

Endophytic fungi, which live within plant tissues, have been a notable source of this compound. For instance, Colletotrichum gloeosporioides, an endophytic fungus isolated from the Amazonian plant Virola michelli, has been found to produce this compound along with other sterols like sitosterol (B1666911) and stigmasterol (B192456). scienceopen.comscite.aiscielo.br The presence of phytosterols such as this compound in fungi is considered relatively uncommon. scienceopen.comresearchgate.net Another endophytic fungus, Chaetomium sp. YMF432, isolated from Huperzia serrata, has also been shown to produce this compound. biocrick.com

Marine environments have also yielded fungi capable of producing this compound. A study on the marine sponge-associated fungus Neosartorya fennelliae (KUFA 0811) led to the isolation of this compound among other secondary metabolites. biocrick.commdpi.com Additionally, a co-culture of two soft coral-associated fungi, Aspergillus sp. EGF7-0-1 and EGF15-0-3, was found to produce β-sitostenone. jto.ac.cn The deep-sea-derived fungus Sarocladium kiliense is another reported source of steroidal compounds, including β-sitostenone. medchemexpress.com

In addition to fungi, certain bacteria have been associated with this compound. Studies on gut microbiome have revealed the presence of β-sitostenone, suggesting its connection to cholesterol-metabolizing bacteria. nih.gov Furthermore, research on the ethanolic extract of Cryptomeria japonica bark, which possesses antibacterial properties, led to the isolation of β-sitostenone. nih.gov An investigation into a beverage enriched with plant sterols subjected to a dynamic colonic fermentation process also observed the production of this compound, indicating metabolic activity by colonic bacteria. nih.gov

The table below summarizes the microbial and fungal sources of this compound based on available research findings.

| Microbial/Fungal Source | Type | Environment | Associated Organism/Substrate | Reference |

| Colletotrichum gloeosporioides | Endophytic Fungus | Terrestrial | Virola michelli (Amazon plant) | scienceopen.comscite.airesearchgate.net |

| Chaetomium sp. YMF432 | Endophytic Fungus | Terrestrial | Huperzia serrata | biocrick.com |

| Neosartorya fennelliae KUFA 0811 | Marine-derived Fungus | Marine | Marine Sponge | biocrick.commdpi.com |

| Aspergillus sp. EGF7-0-1 & EGF15-0-3 (Co-culture) | Marine-derived Fungus | Marine | Soft Coral | jto.ac.cn |

| Sarocladium kiliense | Marine-derived Fungus | Marine | Deep-Sea | medchemexpress.com |

| Gut Microbiome | Bacteria | Host-associated | Human Gut | nih.gov |

| Bacteria in Colonic Fermentation | Bacteria | In Vitro Model | Plant Sterol-Enriched Beverage | nih.gov |

| Rhodotorula mucilaginosa | Yeast | Fermented Food | Rice Water | core.ac.uk |

Advanced Methodologies for Sitostenone Research

Isolation and Purification Techniques for Phytosteroids

The initial step in sitostenone research involves its extraction and purification from natural sources, primarily plant materials. typology.comaip.org Phytosteroids, including this compound, are often present in complex mixtures, necessitating efficient separation methods. nih.govresearchgate.net

Chromatographic Separations (e.g., Column Chromatography, VLC, TLC)

Chromatographic techniques are fundamental to the isolation and purification of this compound. aip.org Column chromatography, often utilizing silica (B1680970) gel, is a widely employed method for the separation of phytosteroids from crude plant extracts. thaiscience.infoasianpubs.orgajpojournals.org In this process, the crude extract is loaded onto a column packed with a stationary phase, and a solvent or solvent mixture (mobile phase) is passed through the column. Separation is achieved based on the differential affinities of the compounds for the stationary and mobile phases. For instance, a dichloromethane (B109758) fraction can be subjected to column chromatography over flash silica gel with a gradient of ethyl acetate (B1210297) in hexane (B92381) to yield this compound. asianpubs.org

Vacuum Liquid Chromatography (VLC) is another valuable technique, sometimes used as a preliminary separation step before column chromatography. aip.org VLC allows for a faster separation of compounds and can handle larger sample loads.

Thin-Layer Chromatography (TLC) is an essential tool for monitoring the progress of column chromatography and for assessing the purity of isolated fractions. aip.orgeajournals.org By spotting the fractions on a TLC plate and developing it in an appropriate solvent system, researchers can identify fractions containing the compound of interest and pool them for further purification. eajournals.org The purity of the final isolated compound is also often confirmed by TLC analysis. aip.org

Extraction Methods

The journey to isolating this compound begins with its extraction from the plant matrix. mdpi.comtandfonline.com A variety of extraction methods are employed, with the choice often depending on the nature of the plant material and the scale of the extraction. core.ac.uk

Conventional methods like Soxhlet extraction, maceration, and percolation are commonly used. researchgate.netcore.ac.uk Soxhlet extraction, a continuous process, is efficient but can sometimes lead to the degradation of thermally sensitive compounds. core.ac.ukresearchgate.net Maceration involves soaking the plant material in a solvent at room temperature and is a simpler, albeit potentially less exhaustive, method. mdpi.comcore.ac.uk Solvents such as methanol, ethanol, hexane, and petroleum ether are frequently used for these extractions. core.ac.ukvulcanchem.com

Modern extraction techniques are also gaining prominence due to their efficiency and reduced solvent consumption. These include:

Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction yield. mdpi.com

Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and plant material, accelerating the extraction process. mdpi.com

Supercritical Fluid Extraction (SFE): This "green" technique often uses supercritical CO2 as a solvent, which is non-toxic and easily removed from the extract. nih.govnih.gov SFE can offer high selectivity and efficiency. nih.govresearchgate.netnih.gov

Following the initial extraction, a saponification step is often necessary. nih.govtandfonline.com Phytosterols (B1254722) in plants can exist in free form or as esters. Saponification, typically with potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), hydrolyzes these esters, liberating the free phytosterols for subsequent purification. nih.govtandfonline.com

Structural Elucidation and Spectroscopic Analysis

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of powerful spectroscopic techniques. researchgate.net These methods provide detailed information about the molecule's connectivity, stereochemistry, and functional groups. aip.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (¹H-NMR, ¹³C-NMR, DEPT, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules like this compound. ajpojournals.orgeajournals.org A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecular puzzle. scielo.brcore.ac.uk

¹H-NMR (Proton NMR): This experiment provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, characteristic signals include an olefinic proton and several methyl group signals. thaiscience.inforesearchgate.net For example, a singlet for the olefinic proton H-6 is often observed around δ 5.7 ppm. researchgate.net

¹³C-NMR (Carbon-13 NMR): This technique reveals the number of unique carbon atoms in the molecule and their chemical shifts provide clues about their functional groups. The ¹³C-NMR spectrum of this compound will show characteristic peaks for the carbonyl carbon (C-3), the olefinic carbons (C-4 and C-5), and the numerous aliphatic carbons of the steroid backbone and side chain. asianpubs.org

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, which is invaluable for assigning the signals in the ¹³C-NMR spectrum. core.ac.ukgithub.io

HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. scielo.brcore.ac.uk This provides direct C-H connectivity information, greatly aiding in the assignment of both the ¹H and ¹³C spectra. github.io

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | DEPT |

|---|---|---|---|

| 3 | - | 199.6 | C |

| 4 | 5.72 (s) | 123.9 | CH |

| 5 | - | 171.7 | C |

| 18 | 0.71 (s) | 12.0 | CH₃ |

| 19 | 1.18 (s) | 17.5 | CH₃ |

Mass Spectrometry (MS) Techniques (e.g., LC-ESI-MS, GC-MS, HR-MS)

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. researchgate.netacs.org

LC-ESI-MS (Liquid Chromatography-Electrospray Ionization-Mass Spectrometry): This technique couples the separation power of liquid chromatography with the sensitive detection of mass spectrometry. researchgate.net Electrospray ionization (ESI) is a soft ionization technique that typically produces a protonated molecule [M+H]⁺, allowing for the determination of the molecular weight. researchgate.net

GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is a powerful tool for the analysis of volatile compounds like phytosterols, which are often derivatized to increase their volatility. acs.orgaocs.orgaustinpublishinggroup.com Electron Impact (EI) is a common ionization method in GC-MS, which not only provides the molecular ion peak but also a characteristic fragmentation pattern that can serve as a "fingerprint" for the compound. aocs.org

HR-MS (High-Resolution Mass Spectrometry): HR-MS provides a very precise measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of the molecule. asianpubs.orgresearchgate.net For example, the molecular formula of this compound, C₂₉H₄₈O, can be confirmed by HR-MS. asianpubs.org

| Technique | Ionization Mode | Observed m/z | Interpretation |

|---|---|---|---|

| HR-EI-MS | EI | 412.3716 | [M]⁺ (Calculated for C₂₉H₄₈O: 412.3705) |

| ESI-MS | Positive | 413.2 | [M+H]⁺ |

Infrared (IR) Spectroscopy in Structural Confirmation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. eajournals.orgresearchgate.net The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. researchgate.net In the IR spectrum of this compound, key absorption bands confirm the presence of a carbonyl group (C=O) from the ketone and a carbon-carbon double bond (C=C) from the enone system. asianpubs.orgresearchgate.net

| Functional Group | Vibrational Mode | Absorption Frequency (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretching | ~1710 |

| C=C (Alkene) | Stretching | ~1672 |

| C-H (Aliphatic) | Stretching | ~2866 |

Integration of 1D and 2D Spectroscopic Data

The definitive structural elucidation of this compound relies on the powerful synergy between one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net While 1D NMR experiments like proton (¹H) and carbon-13 (¹³C) provide fundamental information about the chemical environment of individual atoms, they can be insufficient for complex molecules where signal overlap is common. researchgate.net 2D NMR techniques are employed to resolve these ambiguities by revealing through-bond and through-space correlations between nuclei. emerypharma.comnumberanalytics.com

The process begins with the acquisition of ¹H and ¹³C NMR spectra. researchgate.netthaiscience.info The ¹H NMR spectrum of this compound characteristically shows an olefinic proton singlet around δ 5.30 ppm, corresponding to the hydrogen at the C-4 position. thaiscience.info It also reveals distinct singlets for the tertiary methyl groups at C-10 (H-19) and C-13 (H-18). thaiscience.info

To connect these proton signals to their corresponding carbon atoms, a Heteronuclear Single Quantum Coherence (HSQC) experiment is performed. github.iocolumbia.edu HSQC spectra map direct one-bond correlations between protons and carbons, allowing for the unambiguous assignment of carbons that are directly attached to hydrogen atoms. columbia.edu For this compound, this confirms the assignments of the various methine (CH), methylene (CH₂), and methyl (CH₃) groups. researchgate.net

Further connectivity is established using experiments like Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC). The COSY spectrum reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds, which helps in identifying adjacent protons and tracing out spin systems within the molecule. emerypharma.comnumberanalytics.com The HMBC experiment is crucial as it shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.eduwisc.edu This is particularly vital for identifying quaternary carbons (which have no attached protons and are therefore invisible in HSQC spectra) and for piecing together the different fragments of the molecular structure by showing long-range connectivities. github.iocolumbia.edu For instance, HMBC can connect the olefinic proton at H-6 to carbons at C-4, C-5, C-7, C-8, and C-10, confirming the placement of the double bond within the steroid's A-ring. researchgate.net

The integration of these datasets—¹H, ¹³C, HSQC, COSY, and HMBC—provides a comprehensive and overlapping network of correlations that allows for the complete and confident assignment of every atom in the this compound molecule. researchgate.netscielo.br

Table 1: 1D and 2D NMR Spectroscopic Data for this compound

This table summarizes characteristic NMR data used for the structural elucidation of this compound.

| Experiment Type | Purpose | Key Observations for this compound Structure | Reference |

|---|---|---|---|

| ¹H NMR | Provides information on the proton environment, chemical shift, and multiplicity. | - Olefinic proton singlet at ~δ 5.30 ppm (H-4).

| thaiscience.info |

| ¹³C NMR | Identifies the number of unique carbon atoms and their chemical environment. | - Carbonyl carbon (C-3) signal at ~δ 199 ppm.

| researchgate.net |

| COSY (¹H-¹H) | Shows correlations between coupled protons, typically 2-3 bonds apart. | Establishes connectivity between adjacent protons in the steroid rings and side chain. | emerypharma.comnumberanalytics.com |

| HSQC (¹H-¹³C) | Correlates protons to their directly attached carbons (one-bond correlation). | Assigns specific ¹³C signals to their corresponding ¹H signals for CH, CH₂, and CH₃ groups. | columbia.edu |

| HMBC (¹H-¹³C) | Shows correlations between protons and carbons over multiple bonds (2-4 bonds). | - Connects fragments of the molecule.

| columbia.eduwisc.edu |

In Silico Computational Approaches in this compound Studies

Computational, or in silico, methods have become indispensable in modern pharmacological research, enabling the rapid investigation of molecular interactions, mechanisms of action, and potential therapeutic activities. rsc.orgresearchgate.net These approaches are particularly valuable for natural products like this compound, providing insights that can guide further experimental validation.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to a specific protein target. ubb.ac.id This method calculates the binding affinity, typically expressed as binding energy in kcal/mol, and visualizes the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. ubb.ac.idyoutube.com

This compound has been the subject of numerous molecular docking studies to explore its potential as an inhibitor for various protein targets. For instance, in studies related to COVID-19, this compound was docked into the main protease (MPro) of the SARS-CoV-2 virus (PDB ID: 6LU7). umpr.ac.idscispace.com These simulations revealed a strong binding affinity, with a binding energy of -9.17 kcal/mol. researchgate.netumpr.ac.idscispace.com The interaction was stabilized by a hydrogen bond with the amino acid residue Gln-192 and hydrophobic interactions with residues such as Leu-27, His-41, Met-49, Cys-145, His-163, and Met-165. scispace.com The interaction profile of this compound showed a high degree of similarity (82.6%) to the native ligand of the MPro receptor. umpr.ac.idscispace.com

In another study, this compound demonstrated strong binding affinity towards fungal dihydrofolate reductase and α-amylase. researchgate.netnih.govresearchgate.net Research into its potential as an anti-breast cancer agent involved docking this compound against estrogen receptor alpha (3ERT) and Caspase-3 (2XYG), where it showed strong binding energies of -7.50 kcal/mol and -8.34 kcal/mol, respectively. dovepress.com

Table 2: Molecular Docking Studies of this compound with Various Protein Targets

This table presents a summary of molecular docking simulations, showing the binding affinity of this compound to different protein targets.

| Protein Target | PDB ID | Therapeutic Area | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Reference |

|---|---|---|---|---|---|

| SARS-CoV-2 Main Protease (MPro) | 6LU7 | Antiviral | -9.17 | Gln-192 (H-bond); Leu-27, His-41, Met-49, Cys-145, His-163, Met-165 (hydrophobic) | umpr.ac.idscispace.com |

| Estrogen Receptor Alpha (ERα) | 3ERT | Anti-breast cancer | -7.50 | Not specified | dovepress.com |

| Caspase-3 | 2XYG | Anti-breast cancer | -8.34 | Not specified | dovepress.com |

| Fungal Dihydrofolate Reductase | 1AI9 | Antifungal | Strong binding affinity | Not specified | nih.govresearchgate.net |

| α-Amylase | 2QV4 | Antidiabetic | Strong binding affinity | Not specified | nih.govresearchgate.net |

| Bacterial Tyrosyl-tRNA Synthetase | 1JIJ | Antibacterial | Strong binding affinity | Not specified | nih.gov |

Network Pharmacology Analysis

Network pharmacology is an approach that combines systems biology and computational analysis to understand the complex interactions between drug molecules, multiple protein targets, and biological pathways. rsc.orgresearchgate.net This "multi-component, multi-target, multi-pathway" methodology is well-suited for studying natural products, which often exert their effects through synergistic interactions rather than a single target. rsc.orgresearchgate.net

Another network pharmacology study focusing on Xanthii Fructus also included this compound as one of the active components. rsc.org This research constructed a drug-target-pathway network, identifying 99 potential target proteins for the five main components, including this compound. rsc.org The analysis highlighted that these components collectively influence numerous pathways, with a significant one being the "Metabolism of steroids" pathway. rsc.org

Table 3: Network Pharmacology Analysis of this compound in Alzheimer's Disease

This table lists the protein targets of this compound identified through network pharmacology, highlighting its multi-target potential in Alzheimer's Disease.

| Study Context | Number of Predicted Targets for this compound | Key Protein Targets for this compound | Associated Pathways | Reference |

|---|---|---|---|---|

| Passiflora edulis for Alzheimer's Disease | 13 | HSD11B1, PTGES, ESR2, BCHE, BACE1, CCR2, P2RX7, CHRM3, PPARD, CTSL, TSPO, MTNR1A, KDR | Alzheimer's disease pathway, and 16 other signaling pathways | |

| Xanthii Fructus Active Components | Part of a 99-target network for 5 compounds | Not individually specified for this compound, but part of a larger network. | Metabolism of steroids, Cellular responses to stress, Gene expression | rsc.org |

Activity Prediction Algorithms

Activity prediction algorithms, such as Quantitative Structure-Activity Relationship (QSAR) models and tools like PASS (Prediction of Activity Spectra for Substances), use the chemical structure of a compound to forecast its likely biological activities. variational.aismums.ac.ir These machine learning-based methods are trained on large databases of compounds with known activities and can predict a wide range of pharmacological effects and mechanisms of action. mdpi.comnih.gov

The PASS tool predicts a spectrum of activities and assigns a "Probability to be Active" (Pa) score for each. umpr.ac.idscispace.com In an in silico study of compounds from Etlingera elatior, this compound was analyzed for its potential as an antiviral agent. researchgate.netumpr.ac.idscispace.comumpr.ac.id The PASS prediction results showed that this compound had potential antiviral activity with a Pa value of 0.495. umpr.ac.idscispace.com While the prediction was not specific to a particular virus, it supported the findings from molecular docking that suggested this compound could be a candidate for antiviral therapy. researchgate.netumpr.ac.idscispace.com

These prediction algorithms serve as a valuable initial screening tool, helping researchers to prioritize compounds for further in vitro and in vivo testing by highlighting their most probable biological functions based solely on their molecular structure.

Table 4: Predicted Biological Activities of this compound Using PASS

This table shows the results from the PASS (Prediction of Activity Spectra for Substances) server, indicating the predicted biological activity and its probability.

| Predicted Activity | Probability to be Active (Pa) | Study Context | Reference |

|---|---|---|---|

| Antiviral | 0.495 | Screening of compounds from Etlingera elatior against SARS-CoV-2 MPro | umpr.ac.idscispace.com |

Compound Reference Table

Biochemical and Cellular Mechanisms of Sitostenone

Role in Sterol Biosynthesis and Metabolism Pathways

Sitostenone serves as a model compound for researchers studying sterol biosynthesis and metabolism. biosynth.com As a derivative of β-sitosterol, it is intrinsically linked to the metabolic pathways of plant sterols. biosynth.com

This compound participates in metabolic pathways that affect the synthesis and regulation of essential biomolecules. biosynth.com Its involvement in lipid metabolism and fatty acid metabolism has been noted. foodb.ca Due to its structural resemblance to cholesterol, this compound may play a role in maintaining cell membrane stability and function. biosynth.com Studies have also observed the accumulation of this compound under certain conditions, highlighting its role in cellular physiology and metabolism. researchgate.net

At a biochemical level, this compound can alter cellular processes. biosynth.com It is recognized for its role as a signaling molecule and its involvement in cell signaling processes. foodb.ca Furthermore, research indicates that this compound possesses antioxidant properties, which can impact cellular health by scavenging reactive oxygen species (ROS). researchgate.net

Influence on Key Biomolecule Synthesis and Regulation

Interactions with Enzyme Systems

This compound interacts with various enzyme systems, modulating their activity and influencing critical signaling pathways related to glucose metabolism and inflammation.

Research has demonstrated that this compound can activate key proteins within the insulin (B600854) signal transduction pathway. researchgate.net Specifically, it has been shown to activate Insulin Receptor Substrate-1 (IRS-1), AKT (also known as Protein Kinase B), and Glycogen (B147801) Synthase Kinase 3β (GSK3β). researchgate.net This activation is significant as these proteins are crucial downstream effectors in the insulin signaling cascade, which regulates glucose uptake and glycogen synthesis. mdpi.com

This compound has been found to enhance glucose uptake and improve insulin sensitivity in hepatic cells. researchgate.net This effect is achieved through the activation of two master regulators of glucose homeostasis: AMP-activated Protein Kinase (AMPK) and Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ). researchgate.netdntb.gov.ua The activation of AMPK and PPAR-γ by this compound facilitates the upregulation of glucose transporters, such as GLUT2 and GLUT4, on the cell membrane, thereby promoting glucose entry into cells. researchgate.net

In silico and molecular docking studies have revealed this compound's binding affinity for several specific enzymes, suggesting its potential to modulate their functions.

α-1-Antitrypsin: In silico analysis identified that this compound has a high affinity for the α-1-antitrypsin enzyme. researchgate.nettandfonline.comnih.gov

5-Lipoxygenase (5-LOX): The interaction between this compound and the 5-LOX enzyme has been investigated, although other compounds like tormentic acid showed a greater affinity in the same study. researchgate.nettandfonline.com

SARS-CoV-2 MPro: Molecular docking simulations showed that this compound has a strong binding affinity for the main protease (MPro) of SARS-CoV-2, with a binding energy of -9.17 kcal/mol. umpr.ac.idumpr.ac.id The interaction was found to be 82.6% similar to that of the native ligand. umpr.ac.idumpr.ac.id

Bacterial Tyrosyl-tRNA Synthetases: A molecular docking study identified a strong binding affinity between this compound and bacterial tyrosyl-tRNA synthetases. researchgate.netnih.govresearchgate.net

Fungal Dihydrofolate Reductase: The same study also revealed that this compound exhibits a strong binding affinity toward fungal dihydrofolate reductase. researchgate.netnih.govresearchgate.net

The table below summarizes the research findings on this compound's interactions with these enzymes.

| Enzyme | Research Finding | Study Type |

| α-1-Antitrypsin | Demonstrated a higher affinity for the enzyme compared to other tested compounds. researchgate.nettandfonline.comnih.gov | In silico |

| 5-Lipoxygenase (5-LOX) | Affinity for the enzyme was verified. researchgate.nettandfonline.com | In silico |

| SARS-CoV-2 MPro | Showed a binding energy of -9.17 kcal/mol. umpr.ac.idumpr.ac.id | Molecular Docking |

| Bacterial Tyrosyl-tRNA Synthetases | Showed strong binding affinity toward the enzyme. researchgate.netnih.gov | Molecular Docking |

| Fungal Dihydrofolate Reductase | Showed strong binding affinity toward the enzyme. researchgate.netnih.gov | Molecular Docking |

Influence on C22-Sterol Desaturase Activity

Current research has not established a direct regulatory influence of this compound on the activity of C22-sterol desaturase (CYP710A). This enzyme is responsible for a key step in the phytosterol biosynthesis pathway: the conversion of β-sitosterol into stigmasterol (B192456) by introducing a double bond at the C22 position. nih.govnih.gov The ratio of β-sitosterol to stigmasterol is crucial for modulating the physicochemical properties of plant cell membranes. nih.govnih.gov

This compound is often isolated from the same biological sources as its precursor β-sitosterol and stigmasterol. For instance, the phytosterols (B1254722) β-sitosterol, stigmasterol, and this compound have all been identified in the endophytic fungus Colletotrichum gloeosporioides. nih.govresearchgate.netresearchgate.net This co-occurrence suggests a close metabolic relationship, though any role of this compound in modulating the enzymatic activity of C22-sterol desaturase remains to be elucidated.

Involvement in Cellular Signaling and Membrane Dynamics

As a derivative of β-sitosterol, this compound is believed to play a role in modulating the physical properties of cellular membranes, similar to other phytosterols. biosynth.combiorxiv.org Plant sterols like sitosterol (B1666911) are integral to regulating membrane fluidity and cellular development. biorxiv.org Due to its structural similarity to cholesterol and its precursors, this compound may contribute to cell membrane stability. biosynth.com While direct biophysical studies are limited, research on plant extracts containing this compound has shown they can prevent the alteration of membrane fluidity in response to cellular stress. researchgate.net The presence of sterols affects the packing of phospholipids, with saturated fatty acid chains allowing for tighter packing and unsaturated chains creating more fluid membranes. savemyexams.com Cholesterol and related sterols fit within the bilayer, disrupting close packing at low temperatures to increase fluidity and restricting fatty acid tail movement at high temperatures to enhance stability. savemyexams.com

This compound is implicated in the function of lipid microdomains, also known as lipid rafts. These are specialized membrane regions enriched in cholesterol, sphingolipids, and specific proteins that function as platforms for signal transduction and protein trafficking. researchgate.netnih.govfrontiersin.orgmdpi.com The accumulation of sterols like sitosterol and stigmasterol is critical for the formation of these microdomains, which are involved in fundamental processes such as cellular signaling and cytoskeleton organization. researchgate.net

Research has shown that the accumulation of this compound is fostered alongside these raft-forming sterols. researchgate.net Lipid rafts facilitate signaling by concentrating receptors and downstream effector molecules, thereby creating organized signaling hubs. nih.govfrontiersin.orgresearchgate.net This organization is crucial for processes ranging from immune responses to pathogen entry. frontiersin.orgresearchgate.net By being a component of the cellular sterol profile, this compound may contribute to the structural integrity and signaling functions of these essential microdomains. researchgate.net

Sterol-Membrane Interactions and Stability

Regulation of Gene Expression and Transcriptional Pathways

This compound has been identified as a modulator of several key transcriptional pathways, influencing gene expression related to metabolism, development, and cellular stress responses.

Network pharmacology studies have explicitly linked this compound to the nuclear receptor transcription pathway. rsc.org Nuclear receptors are a class of ligand-activated transcription factors that, upon binding to signaling molecules like hormones, translocate to the nucleus to regulate target gene expression. nih.gov this compound has also been associated with the HSP90 chaperone cycle for steroid hormone receptors, a critical process for maintaining the stability and function of these receptors. rsc.org

A specific example of this activity is the ability of this compound to activate Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ), a nuclear receptor that plays a central role in glucose and lipid metabolism. researchgate.net This activation triggers a signaling cascade involving the upregulation of glucose transporters. researchgate.net This demonstrates a direct mechanism by which this compound can influence metabolic pathways through the modulation of nuclear receptor activity.

This compound has been shown to be involved in pathways mediated by the Runt-related transcription factor 2 (RUNX2). rsc.org RUNX2 is a master transcription factor essential for osteoblast differentiation and bone development. mdpi.comnih.gov It controls the expression of numerous genes that define the osteoblast phenotype, including major bone matrix proteins. nih.gov

A network pharmacology analysis identified a significant relationship between this compound and several RUNX2-related pathways, including "Transcriptional regulation by RUNX2," "RUNX2 regulates osteoblast differentiation," and "RUNX2 regulates bone development." rsc.org This suggests that this compound may play a role in the complex regulatory networks governing skeletal development and bone homeostasis by influencing the transcriptional activity of RUNX2. rsc.orgmdpi.com

Data Tables

Table 1: Transcriptional Pathways Associated with this compound

| Pathway Name | Pathway ID (from source) | Key Function | Source |

| Nuclear receptor transcription pathway | Pw1 | Regulation of gene expression by ligand-activated transcription factors. | rsc.org |

| Transcriptional regulation by RUNX2 | Pw6 | Control of gene expression related to bone formation. | rsc.org |

| RUNX2 regulates osteoblast differentiation | Pw12 | Regulation of the maturation of bone-forming cells. | rsc.org |

| RUNX2 regulates bone development | Pw16 | Control of the overall process of skeletal development. | rsc.org |

| HSP90 chaperone cycle for steroid hormone receptors (SHR) | Pw51 | Protein folding and stabilization of steroid hormone receptors. | rsc.org |

| Peroxisome proliferator-activated receptor-γ (PPAR-γ) activation | N/A | Regulation of glucose and lipid metabolism. | researchgate.net |

Broader Transcriptional Regulation Networks

This compound, a bioactive phytosterol, has been shown to modulate intricate cellular signaling pathways that converge on the regulation of gene expression. Its influence extends to key transcription factors and their downstream targets, thereby participating in broader transcriptional regulation networks that govern critical physiological processes. Research has particularly highlighted its role in metabolic and inflammatory gene regulation.

A significant mechanism of this compound's action involves the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). researchgate.net PPAR-γ is a nuclear hormone receptor that functions as a ligand-activated transcription factor, playing a pivotal role in the regulation of glucose and lipid metabolism. researchgate.net Upon activation by a ligand such as this compound, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates a cascade of transcriptional events.

Studies in hepatic cells have demonstrated that this compound-mediated activation of PPAR-γ, along with the AMP-activated protein kinase (AMPK) pathway, leads to the upregulation of glucose transporters. researchgate.net Specifically, the expression of glucose transporter 2 (GLUT2) and glucose transporter 4 (GLUT4) is increased. researchgate.net Concurrently, this compound has been found to down-regulate the nuclear presence of Forkhead box protein O1 (FOXO1), a transcription factor that promotes the expression of gluconeogenic genes. researchgate.net By suppressing FOXO1, this compound contributes to the reduction of glucose production. This coordinated regulation of GLUT2, GLUT4, and FOXO1 showcases this compound's integration into the transcriptional network controlling glucose homeostasis. researchgate.net

Beyond metabolic regulation, this compound also influences transcriptional networks related to inflammation. It has been observed to inhibit the expression of genes associated with inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). researchgate.net The regulation of these pro-inflammatory genes is complex and involves transcription factors like NF-κB. While direct interaction with NF-κB has not been fully elucidated for this compound, its ability to suppress the expression of these target genes suggests an upstream modulatory effect on inflammatory signaling pathways that ultimately control transcription factor activity.

The interplay between these pathways illustrates the complexity of this compound's effects. The activation of AMPK, for instance, can itself influence transcription factor activity, including that of FOXO1 and PPAR-γ, creating a multi-layered regulatory system. researchgate.net These findings indicate that this compound does not act on a single target but rather modulates a network of signaling molecules and transcription factors to orchestrate a coordinated cellular response.

Research Findings on this compound's Impact on Gene Regulation

| Target Protein/Gene | Effect of this compound | Associated Pathway | Cellular Outcome | Reference |

|---|---|---|---|---|

| PPAR-γ (Peroxisome proliferator-activated receptor-gamma) | Activation | Nuclear Receptor Signaling | Alleviation of insulin resistance, promotion of glucose uptake | researchgate.net |

| AMPK (AMP-activated protein kinase) | Activation | Metabolic Sensing Pathway | Facilitates glucose uptake and insulin sensitivity | researchgate.net |

| GLUT2 (Glucose Transporter 2) | Upregulation of expression | Glucose Transport | Increased glucose uptake in hepatic cells | researchgate.net |

| GLUT4 (Glucose Transporter 4) | Upregulation of expression | Glucose Transport | Increased glucose uptake in hepatic cells | researchgate.net |

| FOXO1 (Forkhead box protein O1) | Downregulation in the nucleus | Insulin Signaling Pathway | Decreased expression of gluconeogenic genes | researchgate.net |

| COX-2 (Cyclooxygenase-2) | Inhibition of expression | Inflammatory Pathway | Reduction of inflammation | researchgate.net |

| iNOS (Inducible nitric oxide synthase) | Inhibition of expression | Inflammatory Pathway | Reduction of inflammation | researchgate.net |

Structure Activity Relationship Sar Studies of Sitostenone and Its Derivatives

Elucidation of Essential Structural Features for Biological Activity

The biological activity of sitostenone, chemically known as stigmast-4-en-3-one, is intrinsically linked to its specific molecular architecture. cymitquimica.com The compound is characterized by a tetracyclic stigmastane (B1239390) backbone, which is common to many sterols and steroids. cymitquimica.com Two features are particularly critical for its reactivity and biological functions: a ketone functional group at the C-3 position and a double bond between the C-4 and C-5 positions. cymitquimica.com This arrangement forms an α,β-unsaturated ketone system within the A-ring of the steroid nucleus.

Synthesis and Evaluation of this compound Derivatives

This compound itself is a derivative of the more abundant phytosterol, β-sitosterol, formed through oxidation. biosynth.com Further structural modifications to the this compound scaffold have been explored to create new derivatives with potentially enhanced or novel biological activities. The synthesis and evaluation of these derivatives are central to structure-activity relationship studies.

A notable example is the derivative stigmast-4-en-6β-ol-3-one, which introduces a hydroxyl group at the C-6 position of the this compound structure. This derivative was evaluated for its effects on various cancer cell lines. tandfonline.com Research demonstrated that stigmast-4-en-6β-ol-3-one decreased cell viability and induced apoptosis and ferroptosis, particularly in liver cancer cells. tandfonline.com The inhibitory effects were quantified by determining the half-maximal inhibitory concentration (IC₅₀), with the derivative showing the greatest potency against liver cancer cells compared to breast, lung, and colorectal cancer cells. tandfonline.com

Table 1: Cytotoxic Activity (IC₅₀) of this compound Derivative Stigmast-4-en-6β-ol-3-one on Various Cancer Cell Lines This table is interactive and allows for sorting and filtering of data.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HepG2 | Liver Cancer | 16.39 tandfonline.com |

| SW620 | Colorectal Cancer | 41.52 tandfonline.com |

| MCF7 | Breast Cancer | 43.96 tandfonline.com |

| A549 | Lung Cancer | 122.1 tandfonline.com |

These findings indicate that the addition of a hydroxyl group at the 6β-position significantly influences the cytotoxic profile of the this compound scaffold, highlighting a key area for synthetic modification in the development of potential anticancer agents. tandfonline.com

Comparative Analysis with Related Phytosterols (B1254722)

To better understand the unique properties of this compound, it is useful to compare it with its precursor, β-sitosterol, and other related phytosterols like stigmasterol (B192456) and campesterol (B1663852). These phytosterols share the same basic sterol nucleus but differ in the side chain or the saturation of the B-ring. mdpi.commdpi.com

A direct comparison of the cytotoxic activity of this compound and its parent compound, β-sitosterol, was performed on breast cancer cells (MCF7 and MDA-MB-231) and non-cancerous breast epithelial cells (MCF 10A). nih.gov The results showed that this compound exhibited different cytotoxicity compared to β-sitosterol. nih.gov For example, this compound showed greater cytotoxicity against the non-cancerous MCF 10A cell line than β-sitosterol did. nih.gov

Table 2: Comparative Cytotoxicity (IC₅₀) of this compound and β-Sitosterol This table is interactive and allows for sorting and filtering of data.

| Compound | MCF 10A (µg/mL) | MCF7 (µg/mL) | MDA-MB-231 (µg/mL) |

| β-Sitosterol | 232.53 nih.gov | 187.61 nih.gov | 874.16 nih.gov |

| This compound | 106.19 nih.gov | 168.52 nih.gov | 194.88 nih.gov |

The structural difference between this compound and β-sitosterol lies in the functional group at C-3; this compound has a ketone, whereas β-sitosterol has a hydroxyl group. This single change from an alcohol to an α,β-unsaturated ketone profoundly impacts its biological activity profile. nih.gov

When compared to other phytosterols, such as stigmasterol, a key difference is the presence of a double bond at the C-22 position in stigmasterol's side chain, which makes it more unsaturated. mdpi.com These structural variations among phytosterols affect their physical properties and their absorption in the body. Studies in rats have shown that the absorption of phytosterols is generally low, with campesterol being absorbed more readily (13%) than β-sitosterol and stigmasterol (both 4%). nih.gov The transformation of β-sitosterol to this compound represents a metabolic conversion that alters the compound's properties and biological interactions. biosynth.com

Preclinical Mechanistic Investigations of Sitostenone

Glucose Uptake and Insulin (B600854) Sensitivity Mechanisms in Hepatic Cells

Sitostenone has been identified as a bioactive compound with the potential to influence glucose metabolism and insulin sensitivity in liver cells. researchgate.net Research conducted on hepatic HepG2 cells demonstrated that this compound treatment significantly increased glucose uptake. researchgate.netnchu.edu.tw This effect was particularly noted in insulin-resistant cells, where this compound was shown to promote insulin sensitivity. researchgate.net When cells were co-treated with this compound and insulin, no further increase in glucose uptake was observed beyond what this compound induced alone, suggesting its potent, direct effects. researchgate.netnchu.edu.tw

The molecular mechanisms underlying these effects have been investigated, revealing that this compound activates key proteins in the insulin signaling pathway. researchgate.net Its activity includes the activation of insulin receptor substrate-1 (IRS-1), protein kinase B (Akt), and glycogen (B147801) synthase kinase 3β (GSK3β). researchgate.net Furthermore, this compound stimulates glucose uptake in insulin-resistant hepatic cells through the activation of peroxisome proliferator-activated receptor-γ (PPAR-γ) and AMP-activated protein kinase (AMPK). researchgate.net This activation leads to an upregulation of glucose transporters GLUT2 and GLUT4 on the cell membrane and a downregulation of the Forkhead box protein O1 (FOXO1) in the nucleus, ultimately facilitating improved glucose uptake and repairing insulin resistance in hepatic cells. researchgate.net

Table 1: Effects of this compound on Hepatic Glucose Metabolism

| Parameter | Effect of this compound | Affected Molecules/Pathways |

|---|---|---|

| Glucose Uptake | Significantly increased in normal and insulin-resistant HepG2 cells. researchgate.netnchu.edu.tw | - |

| Insulin Sensitivity | Promoted in insulin-resistant HepG2 cells. researchgate.net | - |

| Insulin Signaling | Activation of key proteins. researchgate.net | IRS-1, Akt, GSK3β. researchgate.net |

| Regulatory Pathways | Activation. researchgate.net | AMPK, PPAR-γ. researchgate.net |

| Glucose Transporters | Upregulation. researchgate.net | GLUT2, GLUT4. researchgate.net |

Antimicrobial Modalities

This compound has been investigated for its potential antimicrobial effects, with studies exploring its action against various bacteria and fungi.

This compound, often isolated as part of a mixture with β-sitosterol, has been tested against a range of clinically relevant bacteria. researchgate.neteajournals.org One study evaluated a mixture of β-sitosterol and β-sitostenone isolated from the stem bark of Sarcocephalus latifolius. researchgate.neteajournals.org This mixture demonstrated antibacterial activity against several microorganisms, including Staphylococcus aureus, Streptococcus pyogenes, Bacillus subtilis, Escherichia coli, Proteus mirabilis, Proteus vulgaris, Salmonella typhi, and Shigella dysenteriae. eajournals.org The Minimum Inhibitory Concentration (MIC) for these sensitive organisms was found to be 12.5 µg/ml. eajournals.org The Minimum Bactericidal Concentration (MBC) was 25 µg/ml for Bacillus subtilis and 50 µg/ml for the other susceptible bacteria. researchgate.neteajournals.org The mixture showed no activity against Methicillin-Resistant Staphylococcus aureus (MRSA), Corynebacterium ulcerans, and Pseudomonas aeruginosa. researchgate.neteajournals.org

In another study, this compound was isolated from the bark of Cryptomeria japonica, but its specific antibacterial activity was not as potent as other compounds, like ferruginol, found in the same extract. nih.govtandfonline.com Research on extracts from Macaranga magna containing β-sitostenone showed weak inhibition against tested bacterial strains, with MIC values exceeding 500 μg/mL. researchgate.net

Table 2: Antibacterial Activity of a β-Sitosterol and this compound Mixture

| Bacterial Strain | Activity | MIC (µg/ml) | MBC (µg/ml) |

|---|---|---|---|

| Staphylococcus aureus | Sensitive | 12.5 eajournals.org | 50 eajournals.org |

| Streptococcus pyogenes | Sensitive | 12.5 eajournals.org | 50 eajournals.org |

| Bacillus subtilis | Sensitive | 12.5 eajournals.org | 25 eajournals.org |

| Escherichia coli | Sensitive | 12.5 eajournals.org | 50 eajournals.org |

| Proteus mirabilis | Sensitive | 12.5 eajournals.org | 50 eajournals.org |

| Proteus vulgaris | Sensitive | 12.5 eajournals.org | 50 eajournals.org |

| Salmonella typhi | Sensitive | 12.5 eajournals.org | 50 eajournals.org |

| Shigella dysenteriae | Sensitive | 12.5 eajournals.org | 50 eajournals.org |

| MRSA | Not Sensitive | - | - |

| Corynebacterium ulcerans | Not Sensitive | - | - |

The antifungal properties of a β-sitosterol and this compound mixture have also been evaluated. researchgate.neteajournals.org The mixture was tested against Candida albicans, Candida virusei, and Candida tropicalis. eajournals.org It showed activity against Candida albicans and Candida virusei with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/ml and a Minimum Fungicidal Concentration (MFC) of 50 µg/ml. eajournals.org However, the mixture did not show activity against Candida tropicalis. researchgate.neteajournals.org Additionally, this compound isolated from Polygonum hydropiper was investigated for its activity against phytopathogenic fungi. researchgate.net

Table 3: Antifungal Activity of a β-Sitosterol and this compound Mixture

| Fungal Strain | Activity | MIC (µg/ml) | MFC (µg/ml) |

|---|---|---|---|

| Candida albicans | Sensitive | 12.5 eajournals.org | 50 eajournals.org |

| Candida virusei | Sensitive | 12.5 eajournals.org | 50 eajournals.org |

This compound has been identified as a constituent in plant extracts investigated for anti-tuberculosis activity. grafiati.com It was isolated from the EtOAc-soluble extract of the combined stem and root of Pisonia aculeata, a plant whose methanolic extract showed activity against Mycobacterium tuberculosis H37Rv in vitro. grafiati.com While this compound was one of thirty compounds isolated from the active extract, its individual contribution to the anti-tubercular effect was not specified in the available research. grafiati.com Another source mentions that Moringa has anti-tubercular activity and contains β-sitostenone. scribd.com

Antifungal Actions

Antioxidant Defense Mechanisms

The antioxidant potential of this compound has been noted in several studies, primarily focusing on its ability to scavenge free radicals. researchgate.netmdpi.com

This compound is recognized for its antioxidant properties. researchgate.net Studies on compounds isolated from the leaves of Nelumbo nucifera Gaertn. cv. Rosa-plena, which included β-sitostenone, examined their antioxidant activity through various assays like antiradical scavenging. capes.gov.brnih.gov The results indicated that the isolated compounds, as a group, possess antioxidative activity. capes.gov.brnih.gov The mechanism of radical scavenging involves the antioxidant transferring an electron or a hydrogen atom to a stable free radical like 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.govmdpi.com While this compound is mentioned as having antioxidant properties, specific quantitative data such as IC50 values for the pure compound are not detailed in the provided search results. researchgate.netcapes.gov.brnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| β-Sitosterol |

| Insulin |

| Metformin |

| Ferruginol |

| Quercetin |

| Acarbose |

| Sparfloxacin |

| Eugenol |

| Carvacrol |

| Thymol |

| Kaempferol |

| Naringenin |

| Aromadendrin |

| Matairesinol |

| Vanillic acid |

| Ferulic acid |

| Protocatechuic acid |

| Sitosterol-3-O-β-D-glucopyranoside |

| Japindine |

| Sarcorucinine D |

| Dictyophlebin |

| Chonemorphine |

| N-formylchonemorphine |

| Liriodenine |

| Lysicamine |

| (−)-Anonaine |

| (−)-Asimilobine |

| (−)-Caaverine |

| (−)-N-methylasimilobine |

| (−)-Nuciferine |

| (−)-Nornuciferine |

| (−)-Roemerine |

| 7-hydroxydehydronuciferine |

| Cepharadione B |

| Stigmasta-4,22-dien-3-one |

| Pheophytin-a |

| Aristophyll-C |

| Diphenyl sulfone |

| n-Hexadecanoic acid |

| Octadecanoic acid |

Metal Chelating Properties

This compound has been identified as a compound with metal-chelating capabilities. This property is a key aspect of its antioxidant activity. chemfaces.comdoaj.org The process of chelation involves the formation of bonds between a metal ion and a chelating agent, like this compound, which can prevent the metal from participating in reactions that generate free radicals. lodz.pl Studies on compounds isolated from the leaves of Nelumbo nucifera Gaertn. cv. Rosa-plena, which include this compound, have confirmed its antioxidative activity through metal chelating assays. chemfaces.com This ability to chelate metals is a significant factor in its potential to protect against oxidative stress. lodz.pl

Antiproliferative and Apoptosis-Inducing Mechanisms in Cancer Cell Lines

This compound has demonstrated notable antiproliferative and apoptosis-inducing effects in various cancer cell lines. chemfaces.comnih.gov These activities are central to its potential as an anticancer agent.

Mechanisms of Apoptotic Induction (e.g., Caspase-9, Caspase-3, Bcl-2, PARP-1 activation)

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. plos.orgcellsignal.com The induction of apoptosis by this compound involves the modulation of key regulatory proteins. Caspases, a family of proteases, are central to the execution of apoptosis. cellsignal.com The process often involves initiator caspases like caspase-9 and effector caspases such as caspase-3. cellsignal.complos.org

In silico studies have shown that this compound has a strong binding affinity for caspase-3. nih.gov The activation of caspase-9, often triggered by mitochondrial stress, leads to the subsequent activation of caspase-3. cellsignal.complos.org This cascade ultimately results in the cleavage of cellular proteins, including poly (ADP-ribose) polymerase-1 (PARP-1), a hallmark of apoptosis. jmicrobiol.or.krresearchgate.net

The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial role in regulating apoptosis, with some members promoting cell survival (anti-apoptotic) and others inducing cell death (pro-apoptotic). researchgate.netnih.gov Downregulation of anti-apoptotic proteins like Bcl-2 can shift the balance towards apoptosis. jmicrobiol.or.krresearchgate.netnih.gov While direct evidence for this compound's effect on the expression of all these specific proteins is still emerging, its derivative, β-sitosterol, has been shown to induce apoptosis through the activation of caspase-3 and modulation of the Bax/Bcl-2 ratio. nih.gov The apoptotic process was also observed in MCF10A cells treated with this compound. dovepress.com

Antiproliferative Effects on Specific Cancer Cell Types (e.g., melanoma, prostate, gastric cancer cells)

Research has shown that this compound exhibits antiproliferative activity against a range of cancer cell lines. chemfaces.comupi.edu

Breast Cancer: this compound has shown notable cytotoxicity against the MDA-MB-231 breast cancer cell line, a model for triple-negative breast cancer, with a reported IC₅₀ value of 128.11 µM. nih.gov Another study reported an IC₅₀ value of 170 µg/mL for this compound against the same cell line. upi.edu The antiproliferative effects of this compound have also been observed in other breast cancer cell lines. nih.gov

Below is a table summarizing the in-vitro antiproliferative activity of this compound on various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ Value | Reference |

| MDA-MB-231 | Breast Cancer | 128.11 µM | nih.gov |

| MDA-MB-231 | Breast Cancer | 170 µg/mL | upi.edu |

Research Paradigms and Future Directions

Sitostenone as a Model Compound for Sterol Metabolism Studies

This compound, a derivative of the common plant sterol β-sitosterol, serves as a valuable model compound in the exploration of sterol metabolism. biosynth.com Its structure, which is analogous to cholesterol, allows it to participate in and influence metabolic pathways related to the synthesis and regulation of crucial biomolecules, thereby affecting cellular processes. biosynth.com The study of this compound provides insights into how plant-derived sterols impact cellular functions, including their potential role in maintaining cell membrane stability. biosynth.com

Research utilizing this compound helps to elucidate the intricate pathways of sterol biosynthesis and degradation. For instance, studies on hairy root cultures of Taxus × media have shown that this compound is a predominant steroid ketone, and its levels can be influenced by elicitors like methyl jasmonate. nih.gov This suggests a dynamic metabolic relationship between sitosterol (B1666911) and this compound, where the conversion is part of the plant's response to stress. nih.gov The investigation of such conversions is fundamental to understanding the broader aspects of sterol biochemistry in plants.

Furthermore, the metabolism of this compound and other phytosterols (B1254722) is a critical area of study in various organisms that cannot synthesize sterols de novo, such as the nematode Caenorhabditis elegans. These organisms rely on the dealkylation of dietary phytosterols to produce cholesterol, a process essential for their development. researchgate.net Studying the metabolic fate of compounds like this compound in these models can reveal key enzymatic steps and regulatory mechanisms in sterol modification and utilization. researchgate.net

Integration of Omics Technologies in this compound Research

The application of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a comprehensive approach to understanding the biological roles and mechanisms of action of compounds like this compound. humanspecificresearch.orgnih.gov These technologies enable the large-scale analysis of genes, RNA transcripts, proteins, and metabolites, providing a holistic view of the molecular processes within a biological system. humanspecificresearch.orguninet.edu

In the context of this compound research, omics can be employed to:

Identify molecular targets: By analyzing changes in gene expression (transcriptomics) or protein levels (proteomics) in cells treated with this compound, researchers can identify the specific proteins and pathways that interact with the compound.

Elucidate metabolic pathways: Metabolomics can be used to trace the metabolic fate of this compound and identify the downstream metabolites produced, offering a detailed map of its biochemical transformations. uninet.edu For example, a lipidomic analysis of cashew apples revealed changes in the levels of this compound after treatment, highlighting its involvement in lipid metabolism. colab.ws

Understand mechanisms of action: Integrating data from multiple omics platforms can provide a comprehensive understanding of how this compound exerts its biological effects. frontiersin.org For instance, a study on the anti-inflammatory properties of this compound could use transcriptomics to identify down-regulated pro-inflammatory genes and proteomics to confirm a decrease in the corresponding proteins.

The use of high-throughput methods like mass spectrometry and next-generation sequencing is central to omics studies, generating vast amounts of data that require sophisticated bioinformatic tools for analysis and interpretation. nih.govuninet.edu This integrated approach is crucial for moving beyond the study of single molecules to understanding complex biological networks.

Biotechnological Production and Metabolic Engineering Approaches

The production of this compound and other valuable phytosterols can be enhanced through biotechnological methods, particularly metabolic engineering. This involves the targeted modification of metabolic pathways in microorganisms or plant cell cultures to increase the yield of desired compounds. researchgate.net

Plant cell and hairy root cultures are promising platforms for the biotechnological production of phytosterols. nih.govresearchgate.net These cultures can be grown in controlled bioreactors, allowing for optimized production conditions and the application of elicitors to stimulate the synthesis of specific compounds. nih.gov For instance, the addition of methyl jasmonate to Taxus × media hairy root cultures has been shown to alter the profile of sterols and steroid ketones, including a notable increase in this compound content. nih.gov The integration of protein engineering with metabolic engineering strategies has also been proposed as a way to develop more efficient production systems. umw.edu.pl

Comparative Biochemical Studies of this compound Analogues

Comparative studies of this compound and its structural analogues are essential for understanding structure-activity relationships and the specificity of enzymes involved in sterol metabolism. By comparing the biological effects and metabolic fates of closely related compounds, researchers can identify the key structural features responsible for their activity.

For example, comparing the effects of this compound with its precursor, β-sitosterol, can reveal the importance of the ketone group at the 3-position for a particular biological activity. Similarly, comparing this compound to other steroid ketones like campestenone and stigmastane-3,6-dione, which differ in their side chains or ring structures, can provide insights into the structural requirements of interacting proteins. nih.gov

Molecular docking and molecular dynamics simulations are powerful computational tools used in these comparative studies. acs.org These methods can predict how different analogues bind to the active site of an enzyme, helping to explain differences in their inhibitory potency or substrate specificity. acs.org For instance, a study on aporphine-benzylpyridinium conjugates used these techniques to understand why certain enantiomers were more active than others as acetylcholinesterase inhibitors. acs.org

Such comparative analyses are not only crucial for fundamental biochemical research but also for the rational design of new molecules with enhanced or more specific biological activities for potential therapeutic applications.

Emerging Research Avenues

The field of this compound research is continually evolving, with several emerging avenues promising to expand our understanding of this compound and its potential applications.

One area of growing interest is the investigation of this compound's therapeutic potential in various diseases. Recent studies have highlighted its anti-inflammatory, anti-diabetic, and anti-tumor activities. researchgate.netmedchemexpress.com For example, this compound has been shown to promote glucose uptake and improve insulin (B600854) sensitivity in hepatic cells, suggesting its potential as a treatment for diabetes. researchgate.net Further research is needed to elucidate the underlying molecular mechanisms and to evaluate its efficacy in preclinical and clinical settings.

Another emerging trend is the use of this compound in the development of novel drug delivery systems or as a scaffold for the synthesis of new bioactive compounds. Its steroidal structure provides a versatile platform for chemical modification to create derivatives with improved pharmacological properties.

Furthermore, there is a growing focus on the role of phytosterols like this compound in gut microbiota modulation and its subsequent impact on host health. Investigating how this compound and its metabolites interact with and are metabolized by gut bacteria could reveal new mechanisms by which dietary phytosterols influence human health.

Finally, the application of advanced analytical techniques, such as spatial omics, could provide unprecedented insights into the subcellular localization and distribution of this compound and its metabolites within cells and tissues. humanspecificresearch.org This would allow for a more detailed understanding of its sites of action and its role in cellular processes.

Q & A

Q. What analytical methods are recommended for characterizing Sitostenone’s structural purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is the gold standard for structural elucidation, as demonstrated in studies identifying this compound’s anti-migratory effects on cancer cells . High-performance liquid chromatography (HPLC) or mass spectrometry (MS) can complement NMR to confirm purity and molecular weight (412.7 g/mol, C29H48O) .

Q. How can researchers determine this compound’s cytotoxic potency in vitro?

Use the CCK-8 assay to measure IC50 values, as validated in MDA-MB-231 triple-negative breast cancer cells (IC50 = 170 μg/mL). Ensure dose-response curves span 25–200 μg/mL to capture concentration-dependent effects, and normalize data to untreated controls .

Q. What in vitro models are suitable for studying this compound’s antioxidant activity?

Employ DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays or ORAC (Oxygen Radical Absorbance Capacity) tests. These methods quantify antioxidant potential by measuring free radical neutralization, aligning with this compound’s documented role in oxidative stress mitigation .

Q. How should this compound be stored to maintain stability in laboratory settings?

Store at –20°C in airtight, light-protected containers. Although long-term stability data (≥2 years) are lacking, preliminary studies recommend desiccated conditions to prevent degradation .

Advanced Research Questions

Q. What experimental designs address contradictions in this compound’s reported IC50 values across studies?

Cross-validate cytotoxicity assays (e.g., CCK-8 vs. MTT) under standardized conditions (cell density, serum concentration, exposure time). For instance, discrepancies in IC50 for MDA-MB-231 cells may arise from variations in cell passage number or assay protocols. Include positive controls (e.g., doxorubicin) to benchmark results .

Q. How can computational modeling predict this compound’s interaction with androgen receptors?

Use molecular docking tools like AutoDock4 to simulate binding affinities. This approach identifies key residues in ligand-receptor interactions, aiding hypothesis generation for in vitro validation. For example, analyze this compound’s binding to the ligand-binding domain of androgen receptors implicated in benign prostatic hyperplasia .

Q. What methodologies resolve this compound’s dual roles in apoptosis and anti-migration in cancer cells?

Combine transcriptomic profiling (RNA-seq) with functional assays. For instance, siRNA knockdown of pro-apoptotic genes (e.g., BAX) can isolate anti-migratory mechanisms. In MDA-MB-231 cells, this compound reduced migration by 3.32% at 200 μg/mL, independent of cytotoxicity, suggesting pathway-specific effects .

Q. How do researchers ensure reproducibility in synthesizing this compound derivatives for structure-activity studies?

Adopt stepwise purification (e.g., column chromatography followed by recrystallization) and characterize intermediates via NMR/MS. Document reaction conditions (temperature, solvent ratios) meticulously, as minor variations can alter stereochemistry and bioactivity .

Q. What strategies validate this compound’s specificity in modulating androgen-related pathways?

Use androgen receptor (AR)-negative cell lines as negative controls. Compare this compound’s effects on AR-positive models (e.g., LNCaP prostate cancer cells) with AR antagonists (e.g., enzalutamide) to dissect on-target vs. off-target actions .

Q. How can metabolomic studies elucidate this compound’s antioxidant mechanisms?

Apply LC-MS-based untargeted metabolomics to profile oxidative stress markers (e.g., glutathione, malondialdehyde) in treated cells. Pair with pathway analysis tools (e.g., MetaboAnalyst) to identify perturbed metabolic networks, such as NADPH homeostasis or lipid peroxidation .

Methodological Guidelines

- Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to quantify inter-assay variability. For cytotoxicity studies, report raw data (e.g., absorbance values) alongside normalized IC50 calculations to enhance transparency .

- Experimental Replication : Follow the Beilstein Journal of Organic Chemistry’s guidelines for detailed methodology sections, including instrument calibration and statistical thresholds for significance (e.g., p < 0.05) .

- Literature Review : Systematically catalog this compound studies using PRISMA frameworks, noting gaps such as limited in vivo data or unclear pharmacokinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations